![molecular formula C7H10N4OS B1394490 N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine CAS No. 33633-46-4](/img/structure/B1394490.png)
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine
Overview
Description
“N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazole derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been reported to exhibit significant antifungal activities. For instance, compounds similar to the one have been evaluated against various fungal pathogens like Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani and have shown promising results compared to commercial fungicides .
Pharmaceutical Compositions
Certain thiazole compounds are preferred for manufacturing pharmaceutical compositions due to their improved stability and bioavailability. These properties make them suitable candidates for developing new medications with enhanced efficacy .
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in scientific studies. This suggests potential applications in developing new pain relief and anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Thiazoles have been synthesized and tested for their cytotoxicity activity on human tumor cell lines, including prostate cancer. The structural features of thiazoles contribute to their potency as antitumor agents .
Antifungal Drug Development
Research has been conducted on synthesizing thiazole derivatives and screening them for antifungal activity, which is crucial for developing new antifungal drugs .
Medicinally Relevant Molecules
The thiazole nucleus is a significant component in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Safety and Hazards
While the specific safety and hazards for “N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” are not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, a related compound, 5-Acetyl-2-amino-4-methylthiazole, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
Thiazoles have been the focus of much research due to their diverse biological activities. In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” and similar compounds may have potential for future drug development.
properties
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-3-5(4(2)12)13-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBAZMWWFLADIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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